molecular formula C19H25ClN6O B2733789 (5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-cyclohexylpiperazin-1-yl)methanone CAS No. 1291846-60-0

(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-cyclohexylpiperazin-1-yl)methanone

Cat. No. B2733789
CAS RN: 1291846-60-0
M. Wt: 388.9
InChI Key: QLAIAJSOJBBMMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-cyclohexylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H25ClN6O and its molecular weight is 388.9. The purity is usually 95%.
BenchChem offers high-quality (5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-cyclohexylpiperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-cyclohexylpiperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Acetylcholinesterase Inhibitors

Compounds similar in structure have been designed and synthesized for their inhibitory activity towards acetylcholinesterase (AChE), a key enzyme involved in neurodegenerative diseases like Alzheimer's. For example, arylisoxazole‐phenylpiperazines have shown potent AChE inhibition, with specific compounds demonstrating significant activity and neuroprotectivity in cellular models. This research suggests potential applications of related compounds in neurodegenerative disease research and treatment (Saeedi et al., 2019).

Central Nervous System Receptors

Novel syntheses have produced ligands for central nervous system (CNS) receptors, indicating the importance of piperazine derivatives in interacting with CNS targets. Such findings highlight the potential therapeutic applications of similar compounds in treating CNS disorders (Beduerftig et al., 2001).

Antimicrobial and Anticancer Agents

Research into heterocyclic compounds derived from similar chemical structures has identified promising antimicrobial and anticancer activities. This suggests that compounds with related molecular frameworks might offer valuable contributions to the development of new therapeutic agents for treating infections and cancer (Hafez et al., 2016).

Molecular Docking and Antibacterial Activity

Studies on compounds with related structural features have also included molecular docking to predict interactions with biological targets and evaluate antibacterial activity. Such research underscores the utility of complex heterocyclic compounds in drug design and the development of new antibacterial agents (Patel et al., 2011).

properties

IUPAC Name

[5-(4-chloroanilino)-2H-triazol-4-yl]-(4-cyclohexylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN6O/c20-14-6-8-15(9-7-14)21-18-17(22-24-23-18)19(27)26-12-10-25(11-13-26)16-4-2-1-3-5-16/h6-9,16H,1-5,10-13H2,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLAIAJSOJBBMMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)C3=NNN=C3NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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